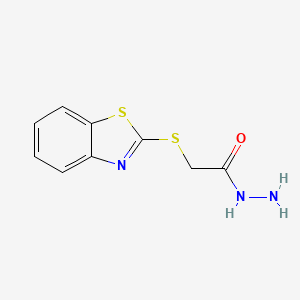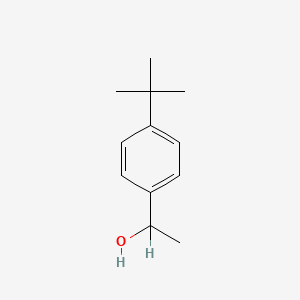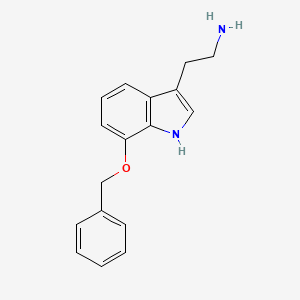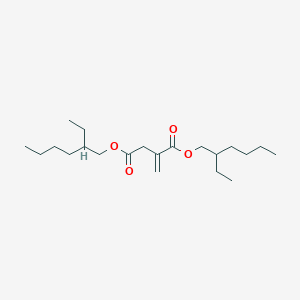
6-Brom-2,3,4,9-tetrahydro-1H-carbazol
Übersicht
Beschreibung
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole is an organic compound that is used in various scientific research applications. It is a heterocyclic compound, meaning it contains a ring structure of alternating single and double bonds. 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole is an important intermediate in the synthesis of other compounds of interest, such as carbazoles and carbazolines. It is also used as a starting material in the synthesis of biologically active compounds, including drugs and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“6-Brom-2,3,4,9-tetrahydro-1H-carbazol” wird in der chemischen Synthese verwendet . Es hat eine CAS-Nummer von 21865-50-9 und ein Molekulargewicht von 250,14 . Es ist ein fester Stoff, der unter trockenen Bedingungen bei Raumtemperatur gelagert wird .
Oxidationsstudien
Diese Verbindung wurde in chemo- und regioselektiven Oxidationsstudien verwendet . Die Oxidation von substituierten 2,3,4,9-Tetrahydro-1H-carbazolen wurde verwendet, um 2,3,4,9-Tetrahydro-1H-carbazol-1-one oder 3,4,5,6-Tetrahydro-1H-1-benzazonin-2,7-dione zu erhalten, abhängig von der Art des gewählten Oxidationsmittels .
Biologische Aktivität
Tetrahydrocarbazolderivate, wie z. B. “this compound”, haben ein breites Spektrum an biologischer Aktivität gezeigt . Sie haben antibakterielle, antifungale, krebshemmende, blutzuckersenkende und lipidsenkende Aktivität gezeigt .
Funktionalisierungsstudien
Ein vielversprechender Weg zur Funktionalisierung der Position 1 in Tetrahydrocarbazolen beinhaltet die entsprechenden Tetrahydrocarbazolone, die unter milden Bedingungen in verschiedene funktionalisierte Tetrahydrocarbazole umgewandelt werden können .
Synthese von Tetrahydrocarbazolonen
“this compound-1-on” wurde aus “this compound” nach einer bestimmten Methode erhalten . Dies zeigt seine mögliche Verwendung bei der Synthese von Tetrahydrocarbazolonen .
Bor-Tribromid-Reaktionen
Obwohl nicht direkt mit “this compound” verwandt, reagieren peralkylierte 2,3,4,5-Tetracarba-mdo-hexaborane (6) mit Bor-Tribromid, BBr3, durch selektiven Austausch des Alkylsubstituenten in der 6-Position, um die entsprechenden neuen 6-Bromderivate zu ergeben . Dies deutet auf eine mögliche Reaktivität von “this compound” mit Bor-Tribromid hin.
Wirkmechanismus
Target of Action
The primary targets of 6-Bromo-2,3,4,9-Tetrahydro-1H-Carbazole are currently unknown
Result of Action
The molecular and cellular effects of 6-Bromo-2,3,4,9-Tetrahydro-1H-Carbazole’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2,3,4,9-Tetrahydro-1H-Carbazole . These factors could include pH, temperature, and the presence of other compounds or enzymes that could interact with 6-Bromo-2,3,4,9-Tetrahydro-1H-Carbazole.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activities . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its anticancer properties suggest that it may interfere with cell proliferation and induce apoptosis in cancer cells . Additionally, its antibacterial and antifungal activities indicate its potential to disrupt microbial cell membranes and metabolic processes.
Molecular Mechanism
At the molecular level, 6-bromo-2,3,4,9-tetrahydro-1H-carbazole exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with enzymes involved in metabolic pathways can result in altered gene expression and metabolic flux . These molecular interactions are essential for understanding the compound’s mode of action and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may also exhibit biological activities . Long-term in vitro and in vivo studies are necessary to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, its anticancer properties may be dose-dependent, with higher doses potentially causing cytotoxicity . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Detailed studies on its metabolic pathways are essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cell membranes. Its localization and accumulation within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJGCFMAGWFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296443 | |
| Record name | 6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21865-50-9 | |
| Record name | 21865-50-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20296443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-1,2,3,4-TETRAHYDROCARBAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




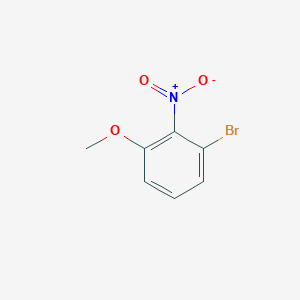

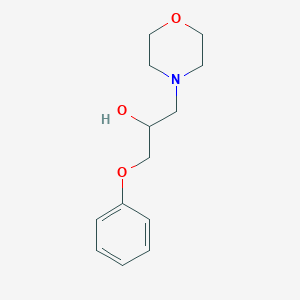
![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)

![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)
